Phosphonol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 327729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

20751-90-0 |

|---|---|

Fórmula molecular |

C6H17N2O3PS |

Peso molecular |

228.25 g/mol |

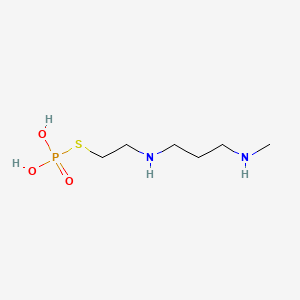

Nombre IUPAC |

2-[3-(methylamino)propylamino]ethylsulfanylphosphonic acid |

InChI |

InChI=1S/C6H17N2O3PS/c1-7-3-2-4-8-5-6-13-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |

Clave InChI |

ZGSGBCBFJJASJA-UHFFFAOYSA-N |

SMILES |

CNCCCNCCSP(=O)(O)O |

SMILES canónico |

CNCCCNCCSP(=O)(O)O |

Otros números CAS |

20751-90-0 |

Sinónimos |

NSC 327729 NSC-327729 S-2-(3-methylaminopropylamino)ethylphosphorothioic acid WR 3689 WR-3689 |

Origen del producto |

United States |

Foundational & Exploratory

The Intrinsic Properties and Versatile Applications of Phosphonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of phosphonate compounds, a class of organophosphorus molecules with significant and expanding roles in research, medicine, and industry. This document details their chemical, physical, and biological characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Properties of Phosphonate Compounds

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which distinguishes them from their phosphate ester analogues and imparts a unique set of properties that are leveraged in a multitude of applications.[1][2]

Chemical Properties

The chemical behavior of phosphonates is largely dictated by the tetrahedral phosphorus center and the nature of the organic substituent (R group) attached to it.

-

Structure and Bonding: Phosphonate compounds feature a tetrahedral phosphorus atom bonded to an organic group (R), a doubly bonded oxygen atom (P=O), and two alkoxy (-OR') or hydroxyl (-OH) groups.[1] The C-P bond is highly stable towards chemical and enzymatic hydrolysis, a key feature in their application as therapeutic agents.[3]

-

Acidity: Phosphonic acids are diprotic acids, capable of donating two protons from the hydroxyl groups attached to the phosphorus atom. The pKa values for the first and second ionizations are influenced by the nature of the R group.

-

Chelating Agents: Phosphonic acids are effective chelating agents, readily forming stable complexes with various di- and trivalent metal ions. This property is exploited in industrial applications such as water treatment to prevent scale formation and in medicine for bone targeting.[1] The introduction of an amine group into the phosphonate molecule enhances its metal-binding capabilities.[1]

Physical Properties

The physical characteristics of phosphonates vary depending on whether they are in their acid or salt form and the nature of the organic substituents.

-

Solubility: Phosphonic acids are generally solids with poor solubility in organic solvents but are soluble in water and alcohols.[1] In contrast, their corresponding phosphonate salts exhibit high water solubility.[1]

-

Physical State: At room temperature, phosphonic acids are typically nonvolatile solids.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of phosphonate compounds, providing a basis for comparison and further research.

Table 1: pKa Values of Selected Phosphonic Acids

| Compound | pKa1 | pKa2 | Reference(s) |

| Methylphosphonic acid | ~2.2 | ~7.5 | [4] |

| X(CH₂)PO₃H₂ | 2.35 | 7.1 | [5] |

| X(CH₂)₂PO₃H₂ | 2.45 | 7.85 | [5] |

| O₂N-X(CH₂)PO₃H₂ | 1.85 | 5.35 | [5] |

Table 2: Typical Bond Lengths and Angles in Phosphonates

| Bond/Angle | Typical Value (Å or °) | Reference(s) |

| Bond Lengths | ||

| C-P | 1.82 - 1.84 Å | [6] |

| P=O | 1.474 - 1.52 Å | [7][8][9] |

| P-O (single) | 1.52 - 1.66 Å | [6][8][9] |

| Bond Angles | ||

| O-P-O | 104.2 - 115.4° | [10] |

| C-P=O | Varies with substituents | [10] |

| C-P-O | 104.7 - 113.5° | [10] |

Table 3: Stability Constants (log K) of Metal-Phosphonate Complexes

| Metal Ion | Ligand | log K | Reference(s) |

| Ca²⁺ | HEDPA | - | [11] |

| Mg²⁺ | HEDPA | - | [11] |

| Fe³⁺ | HEDPA | - | [11] |

| Cu²⁺ | HEDPA | - | [11] |

| Zn²⁺ | HEDPA | - | [11] |

| Be²⁺ | HEDPA | - | [11] |

| Al³⁺ | PMG (Glyphosate) | - | [11] |

| Cd²⁺ | PMG (Glyphosate) | - | [11] |

| Co²⁺ | PMG (Glyphosate) | - | [11] |

| Ni²⁺ | PMG (Glyphosate) | - | [11] |

| Pb²⁺ | PMG (Glyphosate) | - | [11] |

| Mn²⁺ | PMG (Glyphosate) | - | [11] |

Biological Properties and Applications in Drug Development

The unique properties of phosphonates make them highly valuable in the field of drug discovery and development.

-

Enzyme Inhibition: Phosphonates are potent inhibitors of enzymes that process phosphate and pyrophosphate substrates.[12] They can act as transition-state analogues, mimicking the tetrahedral intermediate of enzymatic reactions.[12] This inhibitory activity is the basis for their use in treating a variety of diseases.

-

Phosphate Bioisosteres: The phosphonate group serves as a stable bioisostere for the phosphate moiety in biological molecules.[11] This allows for the design of metabolically stable analogues of nucleotides and other phosphorylated compounds with therapeutic potential.

-

Drug Development:

-

Antiviral Agents: Acyclic nucleoside phosphonates, such as tenofovir and adefovir, are cornerstone drugs in the treatment of HIV and Hepatitis B infections.[13]

-

Osteoporosis Treatment: Bisphosphonates, which contain two phosphonate groups, are widely used to treat bone resorption disorders like osteoporosis.[12]

-

Prodrugs: To overcome the poor cell permeability of negatively charged phosphonates, various prodrug strategies have been developed to mask the phosphonate group, enhancing bioavailability.[11]

-

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phosphonate compounds.

Synthesis Protocols

4.1.1. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for forming the C-P bond in phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide.

-

Materials:

-

Alkyl halide (e.g., benzyl bromide)

-

Trialkyl phosphite (e.g., triethyl phosphite)

-

Anhydrous solvent (optional, e.g., toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine the alkyl halide (1.0 equivalent) and the trialkyl phosphite (1.1-1.5 equivalents).

-

Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the reactants (e.g., 150°C for 3 hours for benzyl bromide and triethyl phosphite).[14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain the desired dialkyl phosphonate.[14]

-

4.1.2. Hydrolysis of Phosphonate Esters

Phosphonic acids are commonly prepared by the hydrolysis of their corresponding phosphonate esters.

-

Materials:

-

Dialkyl phosphonate

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve the dialkyl phosphonate in concentrated HCl.

-

Reflux the mixture for a period of 1 to 12 hours, depending on the substrate.[9][15]

-

Monitor the reaction progress by TLC or NMR spectroscopy until the starting material is consumed.

-

After cooling, remove the solvent under reduced pressure.

-

The resulting phosphonic acid can be purified by recrystallization or other appropriate methods.

-

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phosphonate compounds, with ³¹P and ¹H NMR being particularly informative.

-

Sample Preparation: Dissolve the phosphonate compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

The chemical shift of the phosphorus signal provides information about its electronic environment. Phosphonates typically resonate in a specific region of the ³¹P NMR spectrum.

-

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Observe the coupling between protons and the phosphorus nucleus (J-coupling), which can provide valuable structural information.

-

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of phosphonate compounds.

-

Sample Preparation: Prepare a dilute solution of the phosphonate in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for phosphonates, often in negative ion mode due to the acidic nature of the phosphonic acid group. For certain compounds, derivatization or the use of ion-pairing reagents may be necessary to enhance ionization efficiency.

-

Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural insights.

-

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in phosphonate compounds.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or in solution.

-

Analysis:

-

Look for characteristic absorption bands:

-

P=O stretching: typically in the range of 1200-1300 cm⁻¹.

-

P-O-C stretching: around 1000-1100 cm⁻¹.

-

C-P stretching: often weaker and can be found in the fingerprint region.

-

O-H stretching (for phosphonic acids): a broad band in the region of 2500-3300 cm⁻¹.

-

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving phosphoinositides (which are mimicked by some phosphonates) and a typical workflow for phosphonate-based drug discovery.

Caption: The Phosphoinositide Signaling Pathway.

Caption: Phosphonate Drug Discovery Workflow.

Conclusion

Phosphonate compounds represent a versatile and powerful class of molecules with a broad spectrum of applications, particularly in the life sciences. Their inherent stability, coupled with their ability to mimic biological phosphates and chelate metal ions, has led to the development of successful drugs and valuable research tools. A thorough understanding of their fundamental properties, as outlined in this guide, is essential for the continued innovation and application of phosphonate chemistry in addressing scientific and medical challenges.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose-derived phosphonate analogues as potential inhibitors of phosphatidylinositol biosynthesis in mycobacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. simons.hec.utah.edu [simons.hec.utah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Synthesis of Novel Phosphonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, represent a cornerstone in modern medicinal chemistry and drug development. Their structural resemblance to phosphates, coupled with enhanced stability against enzymatic hydrolysis, positions them as valuable bioisosteres of natural phosphate and carboxylate substrates. This unique characteristic has led to the development of a plethora of bioactive molecules, including potent enzyme inhibitors, antiviral agents, and bone-targeting therapeutics. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for novel phosphonate derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways and workflows.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of phosphonate derivatives is primarily achieved through a set of powerful and versatile chemical reactions. The choice of method often depends on the desired substitution pattern, substrate scope, and reaction conditions. Below is a summary of the most pivotal synthetic routes, with their respective yields and conditions presented for comparative analysis.

| Reaction | Substrates | Key Reagents/Catalysts | Typical Conditions | Yield (%) |

| Michaelis-Arbuzov Reaction | Alkyl halides, Trialkyl phosphites | Lewis acids (e.g., ZnBr₂) or heat | Neat or in solvent (e.g., toluene), Room temperature to 160°C | 60-95% |

| Pudovik Reaction | Aldehydes/Ketones, Imines, Dialkyl phosphites | Base (e.g., Et₂NH) or Lewis acid catalysts | Solvent-free or in solvent (e.g., diethyl ether), 0°C to room temperature | 70-95% |

| Kabachnik-Fields Reaction | Carbonyl compounds, Amines, Dialkyl phosphites | Lewis acids (e.g., InCl₃, Sc(OTf)₃) or Brønsted acids | Solvent-free or in solvent (e.g., THF, CH₂Cl₂), Room temperature to 80°C | 80-99% |

| Horner-Wadsworth-Emmons Olefination | Aldehydes/Ketones, Phosphonate carbanions | Strong bases (e.g., NaH, n-BuLi) | Anhydrous solvents (e.g., THF, DME), -78°C to room temperature | 70-95% (typically E-selective) |

| Palladium-Catalyzed Phosphonylation | Aryl/Vinyl halides or triflates, H-phosphonates | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligands (e.g., Xantphos) | Anhydrous solvent (e.g., toluene), Base (e.g., Et₃N), 110°C | 70-96% |

Key Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of novel phosphonate derivatives. The following sections provide step-by-step protocols for the aforementioned key reactions.

Michaelis-Arbuzov Reaction: Synthesis of Diethyl Benzylphosphonate

The Michaelis-Arbuzov reaction is a fundamental method for forming C-P bonds.[1][2] This protocol describes the classical thermal synthesis.

Materials:

-

Benzyl bromide

-

Triethyl phosphite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[1]

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

-

After completion, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to afford diethyl benzylphosphonate as a colorless oil.

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, yielding an α-hydroxyphosphonate.[3][4]

Materials:

-

Aldehyde or Ketone

-

Dialkyl phosphite

-

Diethylamine (catalyst)

-

Diethyl ether (solvent)

Procedure:

-

To a solution of the carbonyl compound (1.0 equivalent) in diethyl ether, add the dialkyl phosphite (1.0 equivalent).

-

Add a catalytic amount of diethylamine (e.g., 0.1 equivalent) to the mixture at 0°C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kabachnik-Fields Reaction: One-Pot Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a highly efficient one-pot, three-component synthesis of α-aminophosphonates.[5][6][7][8]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.0 mmol)

-

Indium(III) chloride (InCl₃) (catalyst, 10 mol%)

-

Tetrahydrofuran (THF) (solvent)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in THF.

-

Add the dialkyl phosphite (1.0 mmol) to the solution.

-

Add InCl₃ (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, add water to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[9][10][11]

Materials:

-

Phosphonate reagent (e.g., triethyl phosphonoacetate)

-

Sodium hydride (NaH)

-

Aldehyde

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a suspension of NaH (1.1 equivalents) in anhydrous THF at 0°C, add the phosphonate reagent (1.0 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0°C and add the aldehyde (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Phosphonylation: Synthesis of Aryl Phosphonates

Transition metal-catalyzed reactions offer a milder and more versatile approach to C-P bond formation.[12][13] This protocol describes a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 eq)

-

Diethyl phosphonate (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Triethylamine (1.5 eq)

-

Anhydrous toluene

Procedure:

-

To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and a stir bar.[14]

-

Add anhydrous toluene, followed by the aryl bromide (1.0 eq), diethyl phosphonate (1.2 eq), and triethylamine (1.5 eq).[14]

-

Seal the tube and heat the reaction mixture to 110°C with stirring.[14]

-

Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.[14]

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired aryl phosphonate.

Visualizing the Synthesis: Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using the DOT language, provide clear visual representations of these core concepts.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Kabachnik-Fields Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

The Core Mechanism of Phosphonate Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanisms by which phosphonate-containing compounds exert their inhibitory effects on various enzyme classes. Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, serve as versatile tools in drug discovery and enzymology due to their ability to act as potent and specific enzyme inhibitors. Their stability against chemical and enzymatic hydrolysis, coupled with their structural resemblance to natural substrates and transition states, underpins their efficacy.[1] This guide will delve into their primary modes of action, present quantitative data on their inhibitory activities, detail relevant experimental protocols, and provide visual representations of key concepts.

Core Principles of Phosphonate-Mediated Enzyme Inhibition

The inhibitory action of phosphonates is primarily rooted in two key molecular strategies: transition-state analogy and isosteric mimicry of phosphate esters.

Transition-State Analogue Inhibition

Many enzymatic reactions proceed through a high-energy, transient intermediate known as the transition state. Enzymes have evolved to bind to and stabilize this transition state more tightly than the substrate or product, thereby lowering the activation energy of the reaction.[2] Phosphonates, with their tetrahedral phosphorus center, can effectively mimic the geometry and charge distribution of these tetrahedral transition states.[2]

This principle is particularly well-documented for inhibitors of peptidases and lipases.[2] For instance, in peptide bond hydrolysis catalyzed by metalloproteases like thermolysin and carboxypeptidase A, the reaction proceeds through a tetrahedral gem-diolate intermediate. Phosphonate and phosphonamidate inhibitors are designed to replicate this transient structure, leading to very tight binding in the enzyme's active site.[3][4][5] The correlation between the inhibition constants (Ki) of these inhibitors and the catalytic efficiency (kcat/Km) for the corresponding substrates provides strong evidence for their role as transition-state analogues.[3][4]

Isosteric Mimicry of Phosphates

Phosphonates are structural analogues of phosphates where a P-O bond is replaced by a more stable P-C bond. This substitution renders them resistant to hydrolysis by phosphatases and other enzymes that process phosphate esters.[1] This stability is a key advantage in their use as inhibitors. They can act as competitive inhibitors by binding to the active site of enzymes that recognize phosphorylated substrates, such as kinases, phosphatases, and viral DNA polymerases.[2] For example, phosphonate analogues of nucleotides have been developed as antiviral agents that target viral DNA polymerases.[2]

The substitution of an oxygen atom with a carbon atom does, however, alter the electronic properties and pKa values of the phosphonate group compared to a phosphate group.[2] To create better mimics, medicinal chemists have introduced fluorine atoms on the α-methylene group, which lowers the pKa and adjusts the geometry to more closely resemble that of a phosphate.[2]

Quantitative Analysis of Phosphonate Inhibitors

The potency of enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. While IC50 values are experimentally convenient, they can be influenced by substrate concentration, whereas Ki values are a more direct measure of inhibitor potency.[6][7]

The following tables summarize quantitative data for selected phosphonate inhibitors against their target enzymes.

Table 1: Phosphonamidate Inhibitors of Thermolysin [4]

| Inhibitor (Cbz-NHCH2PO2--L-Leu-Y) | Y | Ki (nM) |

| 1 | L-Leu | 9.1 |

| 2 | L-Ala | 18 |

| 3 | L-Phe | 68 |

| 4 | Gly | 110 |

| 5 | NH2 | 780 |

| 6 | D-Ala | 1700 |

Table 2: Bisphosphonate Inhibitors of Human Phosphoglycerate Kinase (PGK) [8][9][10]

| Inhibitor | IC50 (µM) |

| Aromatic Bisphosphonate 1 | 0.84 |

| Aromatic Bisphosphonate 2 | 200 |

| Alkyl Bisphosphonate 1 | 2 |

| Alkyl Bisphosphonate 2 | 5000 |

Table 3: Diethyl Phosphonate Ester Inhibitors of S. pasteurii Urease and H. pylori Ureolysis [11]

| Compound | S. pasteurii Urease Ki (nM) | H. pylori Ureolysis IC50 (nM) |

| 14f | - | - |

| 14j | < 68 | 33.5 |

| 14k | 5.06 ± 0.42 | 32.2 |

| 14l | < 68 | 33.5 |

Experimental Protocols for Characterizing Phosphonate Inhibitors

The evaluation of phosphonate enzyme inhibitors involves a combination of biochemical assays to determine their inhibitory potency and structural biology techniques to elucidate their binding mode.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to determining the Ki and IC50 values of an inhibitor. A common approach is to measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor while keeping the substrate and enzyme concentrations constant.

General Protocol for a Spectrophotometric Enzyme Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the phosphonate inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the enzyme's optimal activity.

-

Prepare solutions of the enzyme and its substrate at known concentrations.

-

-

Assay Setup:

-

In a multi-well plate or cuvettes, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

-

Incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

Monitor the change in absorbance over time using a spectrophotometer. The wavelength will depend on the specific reaction being monitored (e.g., the disappearance of NADH at 340 nm in a coupled assay).[12]

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[7]

-

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution.[13][14] In the context of phosphonate inhibitors, it provides invaluable insights into how the inhibitor binds to the enzyme's active site, the specific interactions it forms with amino acid residues, and the conformational changes that may occur upon binding.[14][15]

General Protocol for X-ray Crystallography of an Enzyme-Inhibitor Complex:

-

Protein Expression and Purification:

-

Overexpress the target enzyme in a suitable expression system (e.g., E. coli).

-

Purify the enzyme to homogeneity using chromatographic techniques.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain high-quality crystals of the enzyme.

-

Soak the enzyme crystals in a solution containing the phosphonate inhibitor to form the enzyme-inhibitor complex within the crystal.[13] Alternatively, co-crystallize the enzyme and inhibitor together.

-

-

X-ray Diffraction Data Collection:

-

Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map of the crystal.

-

Build an atomic model of the enzyme-inhibitor complex into the electron density map.

-

Refine the model to obtain a final, high-resolution structure.

-

The resulting structure can reveal key details, such as the phosphonylation of a catalytic serine residue or the coordination of the phosphonate group to a metal ion in the active site, confirming the mechanism of inhibition.[15]

Conclusion

Phosphonate-based enzyme inhibitors are a cornerstone of modern medicinal chemistry and chemical biology. Their efficacy stems from their remarkable stability and their ability to mimic either the transition state of an enzymatic reaction or the phosphate-containing substrates themselves. Through a combination of rigorous enzyme kinetics and high-resolution structural studies, a deep understanding of their mechanism of action can be achieved, paving the way for the rational design of novel therapeutic agents and powerful research tools. The methodologies and data presented in this guide provide a framework for the continued exploration and application of this important class of enzyme inhibitors.

References

- 1. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. Bisphosphonate inhibition of phosphoglycerate kinase: quantitative structure-activity relationship and pharmacophore modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biologiachile.cl [biologiachile.cl]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Phosphonate Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphonate compounds in medicinal chemistry, focusing on their core principles, therapeutic applications, and the strategies employed to optimize their clinical utility. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, serve as effective isosteres of phosphates, playing a pivotal role in the design of enzyme inhibitors and therapeutic agents. Their resistance to enzymatic hydrolysis makes them particularly valuable in overcoming the metabolic instability of phosphate-containing drugs.

I. Introduction to Phosphonate Compounds in Medicinal Chemistry

A. Core Concepts: The Phosphonate Moiety as a Phosphate Mimic

Phosphonate compounds are organophosphorus molecules containing a C-PO(OH)₂ or C-PO(OR)₂ group.[1] The direct carbon-phosphorus bond is the defining feature that distinguishes them from phosphate esters, which contain a more labile oxygen-phosphorus bond.[2][3] This inherent stability to chemical and enzymatic hydrolysis is a cornerstone of their medicinal chemistry applications.[2] Phosphonates are designed as non-hydrolyzable analogs of phosphate substrates, enabling them to act as competitive inhibitors of enzymes that are crucial for various pathological processes.[4][5]

B. Key Therapeutic Areas and Mechanisms of Action

The versatility of the phosphonate scaffold has led to the development of drugs across multiple therapeutic areas.

1. Antiviral Agents: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a prominent class of antiviral drugs that mimic natural nucleoside monophosphates.[6] By bypassing the initial, often rate-limiting, viral- or cell-dependent phosphorylation step required for the activation of many nucleoside analog drugs, ANPs can exhibit potent and broad-spectrum antiviral activity.[6][7] Their mechanism of action involves cellular kinases phosphorylating them to the active diphosphate form, which then inhibits viral DNA polymerases or reverse transcriptases, leading to chain termination and inhibition of viral replication.[1][8] Clinically significant ANPs include:

-

Tenofovir: A cornerstone of HIV and Hepatitis B virus (HBV) therapy.[1]

-

Adefovir: Used for the treatment of chronic HBV infection.[4]

-

Cidofovir: Employed in the management of cytomegalovirus (CMV) retinitis in AIDS patients.[9]

2. Bone-Targeting Agents: Bisphosphonates

Bisphosphonates are characterized by a P-C-P backbone and have a high affinity for hydroxyapatite, the mineral component of bone.[10][11] This property leads to their selective accumulation in the skeleton, making them highly effective for the treatment of bone disorders characterized by excessive osteoclast-mediated bone resorption.[10][12]

-

Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These are metabolized in osteoclasts to non-hydrolyzable ATP analogs, which induce osteoclast apoptosis.

-

Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Risedronate, Zoledronic Acid): These are more potent and act by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[13] This inhibition disrupts the prenylation of small GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to their inactivation and apoptosis.[13]

3. Other Therapeutic Applications

The application of phosphonates extends beyond antivirals and bone diseases. They are being investigated as:

-

Anticancer agents: By targeting enzymes involved in cancer cell metabolism and signaling.[14]

-

Antibacterial agents: For instance, fosfomycin is a phosphonate antibiotic that inhibits bacterial cell wall synthesis.[15]

-

Enzyme inhibitors: For a wide range of enzymes, including metalloproteases.[16]

C. The Challenge of Bioavailability and the Rise of Prodrug Strategies

A major hurdle in the development of phosphonate-based drugs is their poor oral bioavailability.[17][18] At physiological pH, the phosphonate group is dianionic, leading to high polarity and limited passive diffusion across cell membranes.[3][19] To overcome this, various prodrug strategies have been developed to mask the negative charges of the phosphonate moiety, thereby increasing lipophilicity and facilitating absorption.[19][20] These prodrugs are designed to be cleaved in vivo to release the active phosphonate drug.[21] Common prodrug approaches include:

-

Acyloxyalkyl esters: Such as pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters.[3][20]

-

S-Acylthioethyl (SATE) esters: These are cleaved by esterases to reveal a thiol that undergoes intramolecular cyclization to release the active drug.[3][11]

-

Phosphoramidates (ProTides): These involve the attachment of an amino acid ester and an aryl group to the phosphorus center, and are cleaved by intracellular enzymes.[22]

II. Quantitative Analysis of Phosphonate Drug Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for representative phosphonate drugs and their prodrugs, providing a basis for comparison of their biological activity and pharmacokinetic properties.

A. Antiviral Phosphonates and their Prodrugs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Tenofovir | HIV-1 | MT-2 | 5 | >100 | >20 | [12] |

| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 | MT-2 | 0.05 | >100 | >2000 | [23] |

| Tenofovir Alafenamide (TAF) | HIV-1 | MT-2 | 0.005 | >100 | >20000 | [12][23] |

| Adefovir | HBV | HepG2 2.2.15 | 0.2 | >1000 | >5000 | [3] |

| Cidofovir | HCMV | HEL | 0.1-1.0 | >20 | >20-200 | [9] |

| (S)-HPMPA | HSV-1 | Vero | 0.08 | >100 | >1250 | [19] |

| HDP-(S)-HPMPC | HCMV | HEL | 0.0009 | >1 | >1111 | [19] |

| ODE-(S)-HPMPC | HSV-1 | - | <0.001 | - | - | [9] |

| Prodrug | Parent Drug | Oral Bioavailability (%) | Species | Reference |

| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | 25-40 | Human | [3] |

| Adefovir Dipivoxil | Adefovir | 59 | Human | [1] |

| Pradefovir Mesylate | Adefovir | 42 | Human | [24] |

| Tetra-ODOL-2-PMPA | 2-PMPA | 44-80 fold higher than parent | - | [15] |

| Peptidomimetic prodrugs of Cidofovir | Cidofovir | 39 | Mouse | [9][15] |

B. Bisphosphonates: Inhibition of Farnesyl Diphosphate Synthase

| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) | Reference |

| Zoledronate | 450 | 4.1 | [25] |

| Risedronate | 450 | 5.7 | [25] |

| Alendronate | 2250 | 260 | [25] |

| Pamidronate | 1900 | 353 | [25] |

| Ibandronate | 1000 | 25 | [25] |

| Etidronate | 80,000 | - | [26] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of phosphonate compounds.

A. Synthesis of Phosphonate Prodrugs

1. Synthesis of Tenofovir Disoproxil Fumarate (A POC Prodrug)

This protocol describes a common method for the synthesis of Tenofovir Disoproxil Fumarate (TDF).

-

Materials: Tenofovir (PMPA), N-methylpyrrolidone (NMP), triethylamine, chloromethyl isopropyl carbonate, isopropanol, fumaric acid.

-

Procedure:

-

Suspend Tenofovir in N-methylpyrrolidone and add triethylamine.[5]

-

Heat the reaction mixture to approximately 63°C.[5]

-

Slowly add chloromethyl isopropyl dicarbonate and continue stirring at this temperature for several hours.[5]

-

Monitor the reaction by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the mixture and add pre-cooled distilled water.[5]

-

Extract the product with dichloromethane.[5]

-

Wash the combined organic layers with water and dry over magnesium sulfate.[5]

-

Concentrate the organic layer under reduced pressure to obtain tenofovir disoproxil as an oil.[5]

-

Dissolve the oily product in isopropanol and add fumaric acid.[5]

-

Heat the mixture to dissolve all solids, then cool slowly to induce crystallization.[5]

-

Filter the crystals, wash with cold isopropanol, and dry under vacuum to yield Tenofovir Disoproxil Fumarate.[5]

-

2. General Procedure for the Synthesis of bis(Pivaloyloxymethyl) (POM) Phosphonate Prodrugs

This protocol outlines a general method for the synthesis of bis(POM) phosphonate prodrugs from the corresponding phosphonic acid.

-

Materials: Phosphonic acid, triethylamine, 1-methyl-2-pyrrolidinone (NMP), chloromethyl pivalate (POM-Cl).

-

Procedure:

-

Dissolve the phosphonic acid in NMP.[18]

-

Add triethylamine to the solution.[18]

-

Add chloromethyl pivalate to the reaction mixture.[18]

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired bis(POM) phosphonate prodrug.[18]

-

B. In Vitro Biological Evaluation

1. Antiviral Activity Assay for Acyclic Nucleoside Phosphonates (Example: Cidofovir)

This protocol describes a plaque reduction assay to determine the 50% effective concentration (EC₅₀) of an antiviral compound.

-

Materials: Host cell line (e.g., HeLa-S3 cells), virus stock (e.g., Vaccinia virus), culture medium (e.g., SMEM), cidofovir, staining solution (e.g., crystal violet).

-

Procedure:

-

Seed host cells in 25-cm² tissue culture flasks and grow to confluence.[16]

-

Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.01 PFU/cell.[16]

-

Allow the virus to adsorb for 2 hours.[16]

-

Remove the inoculum and wash the monolayers with drug-free medium.[16]

-

Add fresh medium containing serial dilutions of cidofovir to the flasks.[16]

-

Incubate the infected cells at 37°C in a 5% CO₂ atmosphere for 3 to 5 days, or until viral plaques are visible in the untreated control flasks.[16][27]

-

Fix the cells and stain with a crystal violet solution.

-

Count the number of plaques in each flask.

-

Calculate the EC₅₀ value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.[16]

-

2. Assessment of Osteoclast Inhibition by Bisphosphonates (Example: Alendronate)

This protocol describes an in vitro assay to evaluate the effect of bisphosphonates on osteoclast activity.

-

Materials: Bone slices, osteoclast precursor cells (e.g., from human peripheral blood mononuclear cells), culture medium, alendronate, reagents for measuring bone resorption (e.g., C-terminal telopeptide of type I collagen (CTx) ELISA kit).

-

Procedure:

-

Culture osteoclast precursor cells on bone slices in the presence of M-CSF and RANKL to induce osteoclast formation.[28][29]

-

Treat the co-cultures with various concentrations of alendronate (e.g., 10⁻⁵ M to 10⁻⁷ M).[28]

-

Culture for a defined period (e.g., 7-14 days).

-

At the end of the culture period, collect the conditioned medium to measure bone resorption markers, such as CTx, using an ELISA kit.[28]

-

Alternatively, fix and stain the cells on the bone slices to visualize and count the number of osteoclasts (e.g., using TRAP staining) and to analyze the resorption pits.[30]

-

Determine the concentration of alendronate that inhibits bone resorption and/or reduces osteoclast number.[28]

-

IV. Signaling Pathways and Activation Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and prodrug activation mechanisms involving phosphonate compounds.

A. Inhibition of Farnesyl Diphosphate Synthase by Nitrogen-Containing Bisphosphonates

Caption: Inhibition of FPPS by N-BPs in the mevalonate pathway.

B. Prodrug Activation Pathways

1. Activation of Acyloxyalkyl Ester Prodrugs (POM and POC)

Caption: Activation pathway of POM and POC phosphonate prodrugs.

2. Activation of S-Acylthioethyl (SATE) Prodrugs

Caption: Activation mechanism of S-acylthioethyl (SATE) prodrugs.

3. Activation of Phosphoramidate (ProTide) Prodrugs

Caption: Generalized activation pathway of ProTide phosphonate prodrugs.

V. Conclusion and Future Directions

Phosphonate compounds represent a cornerstone of modern medicinal chemistry, with significant contributions to the treatment of viral infections and bone diseases. Their inherent stability as phosphate mimics provides a robust platform for the design of potent and selective enzyme inhibitors. The development of innovative prodrug strategies has been instrumental in overcoming the pharmacokinetic challenges associated with these highly charged molecules, leading to clinically successful oral therapies.

Future research in this field is likely to focus on several key areas:

-

Novel Prodrug Designs: The exploration of new prodrug moieties and activation mechanisms to further enhance oral bioavailability, improve tissue targeting (e.g., to lymphatic tissues for HIV or to the liver for HBV), and minimize off-target toxicities.

-

Expansion to New Therapeutic Areas: Leveraging the unique properties of phosphonates to design inhibitors for a broader range of enzymes implicated in diseases such as cancer, bacterial infections, and neurological disorders.

-

Combination Therapies: Investigating the synergistic effects of phosphonate drugs with other therapeutic agents to improve treatment outcomes and combat drug resistance.

The continued evolution of synthetic methodologies and a deeper understanding of the biological targets and metabolic pathways will undoubtedly fuel the discovery and development of the next generation of phosphonate-based therapeutics.

References

- 1. drugs.com [drugs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 6. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents [patents.google.com]

- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 15. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 16. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 21. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. infezmed.it [infezmed.it]

- 24. elearning.unimib.it [elearning.unimib.it]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Effect of Alendronate on Osteoclastogenesis in Different Combinations of M-CSF and RANKL Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Phosphonate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonates, organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, are a fascinating and increasingly important class of natural products. Their structural analogy to phosphates and carboxylates allows them to act as potent enzyme inhibitors, leading to a wide range of biological activities, including antibiotic, herbicidal, and antiviral properties. This technical guide provides a comprehensive overview of the natural sources of phosphonate compounds, detailing their distribution in various organisms and environments. It summarizes quantitative data on their abundance, presents detailed experimental protocols for their isolation and characterization, and visualizes key biosynthetic and metabolic pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biochemistry.

Introduction: The Ubiquity and Significance of Natural Phosphonates

First discovered in 1959 in the form of 2-aminoethylphosphonate (2-AEP) from sheep rumen protozoa, natural phosphonates were initially considered biological oddities.[1] However, subsequent research has revealed their widespread distribution in a diverse array of organisms, from bacteria and fungi to marine invertebrates.[2][3] The defining feature of phosphonates is the C-P bond, which is highly resistant to chemical and enzymatic degradation, conferring significant stability to these molecules.[3] This stability, combined with their ability to mimic key biological molecules, underpins their potent and varied biological activities.[2]

Genomic studies have further revolutionized our understanding of phosphonate biosynthesis, revealing that the genetic potential to produce these compounds is far more common than previously thought. The presence of the pepM gene, encoding phosphoenolpyruvate (PEP) mutase, a key enzyme in the biosynthesis of most phosphonates, is found in approximately 5% of sequenced bacterial genomes and 7% of genome equivalents in metagenomic datasets.[4] This suggests a vast and largely untapped reservoir of novel phosphonate natural products with potential applications in medicine and agriculture.

Natural Sources and Abundance of Phosphonate Compounds

Phosphonate compounds have been identified in a wide range of natural sources, from microorganisms to marine fauna. Their concentrations can vary significantly depending on the organism and environmental conditions.

Microbial Sources

Bacteria and fungi are prolific producers of a diverse array of phosphonate natural products, many of which exhibit potent biological activities.

-

Bacteria: Actinobacteria are particularly well-known for producing bioactive phosphonates.[2] Genome mining has revealed that a significant percentage of bacterial genomes contain biosynthetic gene clusters for phosphonates.[4] For example, Streptomyces species produce the antibiotic fosfomycin and the herbicidal compound phosphinothricin.[2] Recent genome mining efforts have uncovered that the genetic potential for phosphonoalanine biosynthesis is present in various bacterial genera, including Bacillus, Mycobacteroides, Staphylococcus, Rhodococcus, Rhodoferax, and Streptomyces.[5]

-

Fungi: While less studied than their bacterial counterparts, fungi are also a source of phosphonate compounds.[3]

Marine Invertebrates

Marine invertebrates, particularly those from the phylum Cnidaria (e.g., sea anemones), are rich sources of phosphonates, primarily 2-AEP and its derivatives.

-

Sea Anemones: The sea anemone Metridium dianthus has been shown to contain significant amounts of 2-AEP. In this organism, 2-AEP constitutes 1.1% of the insoluble protein fraction and accounts for 0.99% of the total dry weight of the animal.[6]

Environmental Reservoirs

Phosphonates are a significant component of the dissolved organic phosphorus (DOP) pool in marine environments, highlighting their role in the global phosphorus cycle. In certain marine environments, phosphonates can represent up to 25% of the high-molecular-weight DOP.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the concentration and abundance of naturally occurring phosphonate compounds.

| Phosphonate Compound | Organism/Source | Concentration/Abundance | Reference(s) |

| 2-Aminoethylphosphonate (2-AEP) | Metridium dianthus (Sea Anemone) | 1.1% of insoluble protein | [6] |

| 2-Aminoethylphosphonate (2-AEP) | Metridium dianthus (Sea Anemone) | 0.99% of dry weight | [6] |

| Phosphonoalanine (PnAla) | - | Potent agonist of glutamate receptors | [5] |

| Aspartate (precursor for PnAla biosynthesis) | Streptomyces griseus, S. californicus | ~20 µmol/g cell dry weight | [8] |

| Source | Metric | Abundance | Reference(s) |

| Sequenced Bacterial Genomes | Percentage containing pepM gene | ~5% | [4] |

| Metagenomic Datasets | Percentage of genome equivalents with pepM gene | ~7% | [4] |

| Marine Environment | Contribution to high-molecular-weight DOP | up to 25% | [7] |

| Marine Bacterioplankton | Percentage with phosphonate synthesis genes | 15% | [7] |

Experimental Protocols

The isolation, identification, and quantification of phosphonate compounds from natural sources require a combination of specialized analytical techniques.

Sample Preparation: Extraction and Purification

3.1.1. Solid-Phase Extraction (SPE) from Aqueous Samples

Solid-phase extraction is a common technique for the cleanup and concentration of phosphonates from aqueous samples like seawater or culture media.[4][9]

-

Principle: SPE utilizes a solid sorbent material to selectively retain either the phosphonate analytes or interfering matrix components.[9] The choice of sorbent depends on the properties of the target phosphonates and the sample matrix.[4]

-

General Protocol:

-

Conditioning: The SPE cartridge is conditioned with an appropriate solvent to activate the sorbent.[9]

-

Loading: The aqueous sample is passed through the cartridge. Phosphonates are retained on the sorbent.[9]

-

Washing: The cartridge is washed with a solvent that removes weakly bound impurities without eluting the target phosphonates.[9]

-

Elution: A stronger solvent is used to elute the purified phosphonates from the sorbent.[9]

-

-

Sorbent Selection: For polar phosphonates, a non-polar sorbent (e.g., C18) can be used in a reversed-phase mode. For charged phosphonates, ion-exchange sorbents are employed.[4]

Analytical Techniques

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the identification and quantification of phosphonate compounds due to the 100% natural abundance of the ³¹P nucleus.[1]

-

Principle: The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing structural information.

-

Sample Preparation:

-

Dissolve the extracted and purified sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Add an internal standard (e.g., phosphoric acid) for chemical shift referencing and quantification.

-

-

Data Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum. Proton decoupling is often used to simplify the spectrum.

-

For more detailed structural elucidation, two-dimensional NMR experiments such as ¹H-¹³P HSQC (Heteronuclear Single Quantum Coherence) can be performed to identify protons coupled to the phosphorus atom.

-

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the standard. The integration of the signals can be used for quantification.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of phosphonates, especially at trace levels.

-

Principle: Phosphonates are separated by liquid chromatography and then detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns.

-

Chromatography:

-

Column: Reversed-phase columns (e.g., C18) are commonly used, often with an ion-pairing agent in the mobile phase to improve retention of polar phosphonates. Anion-exchange chromatography is also a suitable option.[10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for phosphonates.

-

Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. A specific precursor ion (the molecular ion of the phosphonate) is selected and fragmented, and a characteristic product ion is monitored.

-

-

Derivatization: For some phosphonates, derivatization may be necessary to improve their chromatographic properties or ionization efficiency. For example, trimethylsilyldiazomethane can be used to methylate the phosphonic acid groups.[11]

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile or semi-volatile phosphonates, but it typically requires a derivatization step to increase the volatility of the polar phosphonic acid group.

-

Principle: Volatilized phosphonate derivatives are separated by gas chromatography and detected by a mass spectrometer.

-

Derivatization: Silylation is a common derivatization method where active hydrogens in the phosphonic acid group are replaced with a trimethylsilyl (TMS) group.[12] A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

-

Detailed Derivatization Protocol for Aminomethylphosphonic Acid (AMPA):

-

Weigh 2.5 mg of the AMPA sample into a 2-mL autosampler vial.

-

Add 500 µL of BSTFA with 10% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the vial at 90°C for 150 minutes.[14]

-

Cool the sample before injection into the GC-MS.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: A temperature gradient is used to separate the derivatized phosphonates.

-

Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Signaling Pathways and Experimental Workflows

Understanding the biosynthesis and metabolism of phosphonates is crucial for discovering novel compounds and elucidating their biological roles.

Biosynthesis of 2-Aminoethylphosphonate (2-AEP)

The biosynthesis of 2-AEP is one of the best-characterized phosphonate biosynthetic pathways.[1] It proceeds in three enzymatic steps starting from the central metabolite phosphoenolpyruvate (PEP).

References

- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 3. researchgate.net [researchgate.net]

- 4. Solid Phase Extraction Explained [scioninstruments.com]

- 5. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminoethylphosphonic Acid in Insoluble Protein of the Sea Anemone Metridium dianthus | Semantic Scholar [semanticscholar.org]

- 7. Global and seasonal variation of marine phosphonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. organic acids by HPLC? - Chromatography Forum [chromforum.org]

- 11. KR20090114741A - Method for measuring bisphosphonate compound using derivatization reaction - Google Patents [patents.google.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Phosphonate vs. Phosphate Chemical Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of phosphonates compared to their phosphate analogues. The superior stability of the phosphonate linkage is a cornerstone of its utility in drug design, offering a robust scaffold for the development of therapeutic agents with improved pharmacokinetic profiles. This document delves into the quantitative differences in stability, outlines detailed experimental protocols for their assessment, and illustrates the application of phosphonates in probing biological signaling pathways.

Core Chemical Differences and Stability Implications

The fundamental distinction between phosphonates and phosphates lies in the nature of the bond to the phosphorus atom. Phosphates possess a labile phosphorus-oxygen-carbon (P-O-C) ester linkage, whereas phosphonates are characterized by a highly robust direct carbon-phosphorus (C-P) bond.[1] This structural difference is the primary determinant of their differential chemical stability.

The C-P bond is significantly more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis.[1] This enhanced stability makes phosphonates attractive isosteres for phosphates in medicinal chemistry, where the rapid cleavage of a phosphate group can lead to poor bioavailability and short half-lives of parent drug molecules. By replacing a phosphate with a phosphonate moiety, drug developers can engineer molecules that better withstand the degradative conditions of biological systems.

Quantitative Comparison of Hydrolytic Stability

The difference in hydrolytic stability between phosphonates and phosphates can be quantified by comparing their hydrolysis rate constants (k) or half-lives (t½) under various conditions. The following tables summarize quantitative data from the literature, highlighting the superior stability of phosphonate compounds.

Table 1: Comparative Hydrolysis Rate Constants of a Phosphonate vs. Phosphate Analog

This table presents data for the hydrolysis of Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate and its corresponding phosphate analog under acidic, neutral, and basic conditions at different temperatures.

| Compound | pH | Temperature (°C) | Pseudo-first-order Rate Constant (k, s⁻¹) |

| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | 4 | 80 | 1.2 x 10⁻⁶ |

| 7 | 80 | 1.1 x 10⁻⁶ | |

| 10 | 80 | 8.9 x 10⁻⁶ | |

| Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate | 4 | 80 | 1.4 x 10⁻⁵ |

| 7 | 80 | 1.3 x 10⁻⁵ | |

| 10 | 80 | 1.2 x 10⁻⁴ |

Data synthesized from Belsky et al., 2017.

Table 2: Additional Stability Data for Phosphonates and Phosphates

This table provides a broader view of the stability of various phosphonate and phosphate compounds. Direct comparisons are challenging due to varying experimental conditions, but the general trend of superior phosphonate stability is evident.

| Compound/Class | Condition | Half-life (t½) or Stability Metric | Reference |

| Dimethyl methylphosphonate | Hydrolysis, pH 7, 20°C | 13.2 years (calculated) | [2] |

| Acyloxyalkyl phosphonate prodrugs | General observation | Improved stability over phosphate counterparts | [3] |

| Bis(S-acyl-2-thioethyl)-PMEA (phosphonate prodrug) | Human serum | >50-fold increase in half-life compared to bis(POM)-PMEA | [3] |

| Tenofovir diphosphate (phosphonate) | Intracellular | 95 ± 6 hours | [4] |

| Adefovir diphosphate (phosphonate analog) | Intracellular | 75 ± 1 hours | [4] |

| Bis-POM compound (phosphate prodrug) | Plasma | 5 minutes | [5] |

Experimental Protocols for Stability Assessment

Accurate assessment of the chemical and enzymatic stability of phosphonate and phosphate compounds is critical in drug development. The following sections provide detailed methodologies for key experiments.

In Vitro Hydrolysis Assay Monitored by HPLC

This protocol describes a general method for determining the rate of chemical hydrolysis of a phosphonate or phosphate compound under controlled pH and temperature.

Objective: To quantify the rate of degradation of a test compound in aqueous buffer solutions at various pH values.

Materials:

-

Test compound (phosphonate or phosphate)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer salts (e.g., phosphate, borate, citrate) to prepare buffers of desired pH (e.g., 4, 7, 10)

-

Formic acid or other mobile phase modifier

-

HPLC system with a suitable detector (e.g., UV-Vis or CAD)

-

Reversed-phase HPLC column (e.g., C18)

-

Thermostatically controlled incubator or water bath

-

Autosampler vials

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

-

Reaction Setup:

-

In separate vials for each time point and pH, add a precise volume of the appropriate buffer solution.

-

Pre-warm the buffer solutions to the desired experimental temperature (e.g., 50°C or 80°C).

-

Initiate the hydrolysis reaction by adding a small, precise volume of the test compound stock solution to each vial to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid altering the aqueous buffer conditions.

-

-

Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.

-

HPLC Analysis:

-

Analyze the samples by reversed-phase HPLC. An exemplary mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

The separation method should be optimized to resolve the parent compound from its hydrolysis products.[6][7][8]

-

Monitor the disappearance of the parent compound peak area over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the parent compound versus time.

-

Determine the pseudo-first-order rate constant (k) from the negative of the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Enzymatic Stability Assay Using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a variety of drug-metabolizing enzymes.

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a test compound.

Materials:

-

Test compound

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic stability (e.g., dextromethorphan, midazolam)

-

Acetonitrile with an internal standard for quenching and analysis

-

LC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., acetonitrile or DMSO). The final solvent concentration in the incubation should be low (<1%).

-

Prepare the liver microsomal suspension in phosphate buffer on ice.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomal suspension to each well.

-

Add the test compound or positive control working solution to the wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).

-

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time.

-

From the slope of the linear portion of the ln(concentration) vs. time plot, determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) based on the half-life and the protein concentration in the assay.[9][10]

-

Phosphatase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a phosphonate compound against a phosphatase, such as Protein Tyrosine Phosphatase 1B (PTP1B).

Objective: To determine the IC₅₀ value of a phosphonate inhibitor against a specific phosphatase.

Materials:

-

Phosphonate inhibitor

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, with DTT and EDTA)

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

Stop solution (e.g., NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the phosphonate inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

-

Prepare a working solution of PTP1B in the assay buffer.

-

Prepare a working solution of pNPP in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add different concentrations of the phosphonate inhibitor to the respective wells. Include control wells with no inhibitor.

-

Add the PTP1B enzyme solution to all wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well. The stop solution will also cause a color change of the product, p-nitrophenol, to yellow under basic conditions.

-

-

Data Measurement and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Subtract the background absorbance (from wells without enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11][12][13][14][15]

-

Application in Signaling Pathways and Drug Development

The stability and structural mimicry of phosphonates make them invaluable tools for studying and modulating phosphate-dependent signaling pathways.

Probing Kinase and Phosphatase Signaling

Phosphorylation and dephosphorylation events, catalyzed by kinases and phosphatases respectively, are central to cellular signaling. Phosphonates can be designed as non-hydrolyzable analogs of phosphate-containing substrates or signaling molecules like ATP, allowing them to act as potent and specific inhibitors.[16][17]

For example, bisphosphonates can be metabolized in cells to form ATP analogs where the terminal pyrophosphate is replaced by a non-hydrolyzable phosphonate-containing moiety. These ATP analogs can then inhibit ATP-dependent enzymes such as kinases in various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway.[16][18][19]

Similarly, phosphonates designed to mimic phosphotyrosine can act as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are crucial negative regulators of insulin and leptin signaling.

Preclinical Development Workflow for Phosphonate Drugs

The enhanced stability of phosphonates influences their preclinical development pathway. The following workflow outlines the key stages in the preclinical assessment of a phosphonate-based drug candidate.

This workflow begins with comprehensive in vitro characterization, including chemical and metabolic stability assays as described in Section 3. Due to their inherent stability, phosphonates often exhibit favorable profiles in these early assessments. Successful candidates then progress to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties, efficacy in disease models, and safety profile before an Investigational New Drug (IND) application can be filed.

Conclusion

The substitution of a phosphate with a phosphonate group is a powerful strategy in modern drug design. The robust C-P bond of phosphonates confers significantly enhanced chemical and enzymatic stability compared to the P-O-C linkage of phosphates. This guide has provided a quantitative comparison of their stability, detailed experimental protocols for their evaluation, and illustrated their application in modulating key signaling pathways. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design and successful development of novel, stable, and effective therapeutic agents.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]